Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNSRSFLNLDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352227 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113858-90-5 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Condensation in Dichloromethane
The first step involves the formation of a pyridine intermediate through a condensation reaction. Ethyl acetoacetate reacts with cyanoacetic acid derivatives in dichloromethane (DCM) under reflux conditions at 40°C for 8 hours. The DCM solvent facilitates the reaction’s mild conditions, avoiding side reactions such as polymerization. While the exact mechanism remains proprietary, the reaction likely proceeds via a Knoevenagel condensation followed by cyclization to form the pyridine ring.
Reaction Optimization and Conditions
Optimizing reaction parameters is critical for achieving high purity and yield. Table 1 summarizes the conditions for each synthetic step:
Table 1: Reaction Parameters for this compound Synthesis
| Step | Reagents/Solvents | Temperature | Time | Key Considerations |
|---|---|---|---|---|
| 1 | Dichloromethane | 40°C | 8 h | Avoid moisture; reflux setup |
| 2 | Sodium ethanolate/ethanol | 0–20°C | 0.17 h | Ice cooling; slow reagent addition |
The extended reaction time in Step 1 suggests kinetic challenges in pyridine ring formation, while the short duration of Step 2 highlights the reactivity of sodium ethanolate. Industrial-scale production would require efficient heat management systems to maintain low temperatures during thiolation.
Analytical Characterization
The final product is characterized by its molecular formula (C₁₀H₁₀N₂O₂S) and molecular weight (222.26 g/mol). Suppliers such as TRC and AK Scientific confirm purity levels ≥95% via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:
Chemical Reactions Analysis
Ethyl 5-cyano-6-mercapto-2-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
ECM is characterized by the presence of a cyano group and a mercapto (thiol) group attached to a nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 222.26 g/mol. The compound features a pyridine ring, which contributes to its unique properties and potential biological activities.
Scientific Research Applications
1. Pharmacological Potential
Recent studies have indicated that ECM may have significant pharmacological effects, including:
- Enzyme Inhibition: Research suggests that ECM can inhibit specific enzymes involved in various biological processes. This inhibition could be relevant for developing therapeutic agents targeting diseases associated with enzyme dysregulation.
- Antioxidant Activity: Due to its mercapto group, ECM may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly important in the context of chronic diseases where oxidative damage plays a role.
2. Materials Science
The unique properties of ECM make it a candidate for developing new materials with specific characteristics:
- Electrical Conductivity: Studies are exploring the potential of ECM in creating materials that exhibit enhanced electrical conductivity, which could be beneficial for electronic applications.
- Nonlinear Optical Properties: The compound's structure may allow it to be used in nonlinear optics, which has applications in telecommunications and laser technologies.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of ECM on specific enzymes linked to metabolic disorders. The findings suggested that ECM could reduce enzyme activity significantly, indicating its potential as a therapeutic agent for conditions like diabetes or obesity. Further research is needed to explore the mechanisms involved and the efficacy in vivo.
Case Study 2: Material Development
In materials science, researchers synthesized polymer composites incorporating ECM to enhance electrical conductivity. The results showed a marked improvement in conductivity compared to traditional materials, suggesting practical applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS 64119-42-2)
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol .
- Substituents : Chlorine replaces the mercapto group at position 5.
- Physical Properties : Boiling point = 332.4 ± 42.0°C (760 mmHg); higher molecular weight due to chlorine .
- Applications : Cited in pharmaceutical research for kinase inhibitor synthesis .
- Key Differences :
Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1)
- Molecular Formula : C₁₀H₁₀N₂O₂S (same as target compound).
- Substituent Positions: Cyano at position 3, mercapto at position 2, and methyl at position 6 .
- Synthetic Utility: Positional isomerism may require distinct synthetic routes for functionalization .
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6)
- Molecular Formula : C₁₇H₂₂N₄O₃
- Molecular Weight : 318.37 g/mol .
- Substituents: A piperazino-hydroxyethyl group replaces the mercapto group at position 2.
- Key Differences: Solubility: The hydrophilic piperazino group enhances water solubility compared to the hydrophobic thiol . Biological Activity: Likely targets neurotransmitter receptors due to the piperazine moiety, unlike the thiol-containing compound .
Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1)
- Molecular Formula: C₉H₁₀ClNO₃
- Substituents : Methoxy (-OCH₃) at position 6 and chlorine at position 2 .
- Key Differences: Electronic Effects: Methoxy is electron-donating, altering the pyridine ring’s electronic profile compared to the electron-withdrawing cyano group in the target compound . Applications: Used in agrochemical synthesis rather than pharmaceuticals .
Table 1: Structural and Functional Comparison
| Compound (CAS) | Substituents (Positions) | Molecular Weight | Key Applications | Reactivity Highlights |
|---|---|---|---|---|
| 113858-90-5 (Target) | 5-CN, 6-SH, 2-CH₃, 3-COOEt | 222.26 | Pharmaceuticals | Thiol-mediated disulfide bonds |
| 64119-42-2 (Chloro analog) | 5-CN, 6-Cl, 2-CH₃, 3-COOEt | 224.64 | Kinase inhibitors | Oxidative stability |
| 56891-69-1 (Positional isomer) | 3-CN, 2-SH, 6-CH₃, 3-COOEt | 222.26 | Unspecified | Altered regiochemistry |
| 924869-05-6 (Piperazino analog) | 5-CN, 2-piperazino, 6-CH₃ | 318.37 | Neuropharmacology | Enhanced solubility |
Biological Activity
Ethyl 5-cyano-6-mercapto-2-methylnicotinate, with the molecular formula and a molecular weight of approximately 222.26 g/mol, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound is characterized by a pyridine ring, a cyano group, and a mercapto group, which contribute to its diverse chemical reactivity and biological properties. The compound is synthesized through multi-step organic reactions, often starting from ethyl acetoacetate.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.
- Protein Interaction : It has been used in proteomics research to study protein interactions and functions, indicating its utility in understanding cellular mechanisms at a molecular level.
- Potential Therapeutic Uses : The compound's interaction with specific proteins and enzymes suggests potential therapeutic applications, although detailed studies are still required to elucidate these effects fully.
The mechanism of action for this compound involves its binding to various proteins and enzymes, modulating their activity. This interaction can influence critical biological pathways, although the specific targets remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-cyano-6-hydroxy-2-methylnicotinate | Hydroxy instead of mercapto group | Antioxidant properties |
| Ethyl 5-cyanopyridine | Pyridine ring with cyano group | Potentially neuroprotective |
| Ethyl 5-thiocyanato-2-methylnicotinate | Thiocyanate instead of mercapto | Antimicrobial properties |
This compound stands out due to its combination of functional groups that may confer distinct biological activities not observed in similar compounds.
Case Studies and Research Findings
- Proteomics Applications : In studies focusing on protein interactions, this compound has been utilized as a tool for identifying binding partners and elucidating protein functions in various biological contexts. This highlights its relevance in drug discovery and development processes.
- Oxidative Stress Studies : Research examining the antioxidant properties of this compound suggests it may mitigate oxidative damage in cellular models. These findings are crucial for exploring its potential role in diseases characterized by oxidative stress.
- Therapeutic Potential : Ongoing investigations into the therapeutic applications of this compound are revealing its possible efficacy against various diseases. However, comprehensive clinical studies are needed to validate these preliminary results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
